molecular formula C7H6IN3 B3237309 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1386457-82-4

3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B3237309
CAS No.: 1386457-82-4
M. Wt: 259.05 g/mol
InChI Key: HQEXSKOLTYFXQM-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles as Chemical Scaffolds in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. nih.gov They are fundamental to the field of organic chemistry, primarily due to their widespread presence in natural products, such as vitamins, alkaloids, and antibiotics, and their extensive use in synthetic materials. bldpharm.com The unique properties of these compounds, including their ability to engage in various chemical reactions and their diverse biological activities, make them indispensable scaffolds in several industries. chemicalbook.com

In medicinal chemistry, nitrogen heterocycles are a cornerstone of drug design; an analysis of FDA-approved drugs revealed that 59% of small-molecule pharmaceuticals incorporate a nitrogen heterocycle. sigmaaldrich.com Their structural diversity allows for the fine-tuning of pharmacological properties, leading to the development of antibacterial, antiviral, and anticancer agents. nih.govbldpharm.com Beyond pharmaceuticals, these compounds are crucial in agrochemicals, with over 70% of modern crop protection agents featuring a heterocyclic structure. sigmaaldrich.com They also find applications as polymers, corrosion inhibitors, and catalysts, demonstrating their broad industrial relevance. bldpharm.comsigmaaldrich.com

Historical Development and Evolution of Pyrazolo[3,4-c]pyridine Synthesis and Applications in Academic Studies

The pyrazolopyridines, a family of bicyclic heterocycles formed by the fusion of a pyrazole (B372694) and a pyridine (B92270) ring, exist as several isomers, including the [3,4-c] variant. mdpi.com While the related 1H-pyrazolo[3,4-b]pyridine was first synthesized in the early 20th century, dedicated synthetic routes for the pyrazolo[3,4-c]pyridine core have been developed more recently, driven by its potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.net

Early synthetic methods often involved the construction of one ring onto the other pre-formed ring. mdpi.com For instance, one common strategy involves the condensation of functionalized 1,3-dicarbonyl compounds with aminopyrazoles to form the pyridine portion of the scaffold. arkat-usa.org A classical approach, based on the Huisgen indazole synthesis, has been adapted for creating pyrazolo[3,4-c]pyridines. rsc.org More recent advancements focus on improving efficiency and scalability. For example, the use of dichloroethane as a co-solvent has been shown to enhance the synthesis of 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-ones, key precursors to the scaffold. rsc.org The development of methods for selective functionalization at various positions on the ring system has been a major focus, transforming these scaffolds into valuable tools for creating libraries of complex molecules. researchgate.netrsc.org

Specific Research Focus on 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine within the Pyrazolo[3,4-c]pyridine Class

Within the diverse class of pyrazolo[3,4-c]pyridines, this compound (CAS Number: 1386457-82-4) has emerged as a compound of significant interest, primarily as a versatile synthetic intermediate. chemicalbook.com The strategic placement of an iodine atom at the C-3 position and a methyl group at the C-5 position makes it a highly valuable building block for constructing more complex molecular architectures.

The iodine atom is particularly important as it serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. arkat-usa.orgnih.gov These reactions allow for the straightforward introduction of a wide range of substituents at the C-3 position, which is a key vector for molecular elaboration in drug discovery programs. researchgate.netrsc.org The presence of the methyl group at C-5 also influences the electronic properties of the ring system and provides another point for potential interaction in biological systems. Research on this and related halo-pyrazolo[3,4-c]pyridines is often linked to fragment-based drug discovery (FBDD), where such scaffolds provide a core structure that can be systematically and selectively modified to optimize binding to biological targets. researchgate.netrsc.org

Physicochemical and Spectroscopic Data

The properties of this compound are crucial for its application in synthesis. Below are tables summarizing its key physicochemical characteristics and predicted spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆IN₃
Molecular Weight 259.05 g/mol
CAS Number 1386457-82-4
Appearance Solid (form)
SMILES Cc1cc2c(I)n[nH]c2cn1
InChI Key Information not widely available

Data sourced from publicly available chemical supplier information. bldpharm.com

Table 2: Predicted Spectroscopic Data Interactive data tables with predicted spectroscopic information are not available.

Detailed Research Findings

Detailed research on this compound has primarily focused on its synthetic utility as a building block rather than its intrinsic biological activity. The strategic placement of the iodo group at the C-3 position makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

A significant area of research involves the "vectorial functionalisation" of the pyrazolo[3,4-c]pyridine scaffold. researchgate.netrsc.org This concept involves the selective and controlled modification of different positions on the heterocyclic core to explore chemical space, particularly in the context of fragment-based drug discovery. The 3-iodo substituent is a key enabler of this strategy. For instance, the C-3 position can undergo tandem borylation and Suzuki–Miyaura cross-coupling reactions to introduce new aryl or heteroaryl groups. researchgate.netrsc.org Similarly, Sonogashira coupling reactions with terminal alkynes can be employed to install alkynyl moieties, further diversifying the molecular structure. arkat-usa.org

The utility of iodo-substituted pyrazoles and their fused derivatives is well-documented. The C-I bond is readily activated by palladium catalysts, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. arkat-usa.orgnih.gov Research on related 1-aryl-3-CF₃-pyrazoles has demonstrated that iodination can be directed to specific positions on the pyrazole ring, and these iodo-derivatives are convenient precursors for more complex structures via cross-coupling. nih.gov

Furthermore, the pyrazolo[3,4-c]pyridine core allows for functionalization at other positions, including:

N-1 and N-2: These positions can be selectively alkylated or protected, influencing the compound's solubility, stability, and biological interactions. researchgate.netrsc.org

C-5: The position occupied by the methyl group in the target compound can also be modified. In related 5-halo-pyrazolo[3,4-c]pyridines, this position is amenable to Buchwald-Hartwig amination. rsc.org

C-7: Selective metalation using reagents like TMPMgCl·LiCl, followed by quenching with an electrophile (such as iodine), allows for functionalization at this position. researchgate.netrsc.org

This multi-faceted reactivity underscores the importance of this compound as a starting material. It provides chemists with a robust platform to systematically build and modify molecules, which is a critical process in the development of new therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-methyl-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-4-2-5-6(3-9-4)10-11-7(5)8/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEXSKOLTYFXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Iodo 5 Methyl 1h Pyrazolo 3,4 C Pyridine

Reactivity Profiling of the C3-Iodo Substituent

The iodine atom at the C3 position of the pyrazolo[3,4-c]pyridine ring is a key functional handle for introducing molecular complexity. Its reactivity is primarily exploited through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on electron-rich heterocyclic systems can be challenging, the reactivity of the C3-iodo group in 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine can be modulated by the electronic nature of the incoming nucleophile and the reaction conditions. Although specific examples for this exact compound are not extensively documented in publicly available literature, the general reactivity of iodo-substituted pyrazolopyridines suggests that strong nucleophiles under forcing conditions could lead to substitution products. The feasibility of such reactions is often enhanced by the presence of activating groups or through the use of metal catalysis.

Cross-Coupling Reactivity as a Versatile Handle for Diversification

The C3-iodo substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling the C3-iodo group with boronic acids or their esters. For a closely related compound, 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, Suzuki coupling has been successfully employed to introduce aryl and heteroaryl moieties at the C3 position. google.com The reaction typically proceeds in the presence of a palladium catalyst, such as PdCl2(dppf), and a base, like sodium carbonate, often under microwave irradiation to facilitate the reaction. google.com

Table 1: Examples of Suzuki-Miyaura Coupling on a Related 3-Iodo-1H-pyrazolo[3,4-c]pyridine Scaffold

Coupling PartnerProduct at C3CatalystBaseReference
3-Fluorophenylboronic acid3-FluorophenylPdCl2(dppf)Na2CO3 google.com
3-(Trifluoromethyl)phenylboronic acid3-(Trifluoromethyl)phenylNot specifiedNot specified google.com
Pyridine-3-carboxylic acid pinacol esterPyridin-3-ylNot specifiedNot specified google.com

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C triple bond by coupling the C3-iodo group with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While specific examples with this compound are not detailed, the high reactivity of aryl iodides in Sonogashira couplings suggests that this transformation is a viable route for introducing alkynyl substituents at the C3 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a range of amino-substituted pyrazolo[3,4-c]pyridines. Although direct amination at the C3-iodo position of the title compound is not explicitly reported, the functionalization of a related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has been demonstrated, showcasing the utility of this reaction within this heterocyclic family.

Chemical Transformations at the C5-Methyl Group

The methyl group at the C5 position offers another site for chemical modification, primarily through oxidation or C-H activation strategies.

Oxidation Reactions

The C5-methyl group can potentially be oxidized to afford the corresponding carboxylic acid. Such transformations on methyl-substituted pyridines are known to proceed using strong oxidizing agents. This modification would introduce a new functional group that can be further elaborated, for instance, through amide bond formation.

Functionalization via C-H Activation

Modern synthetic methodologies involving transition-metal-catalyzed C-H activation could provide a direct route to functionalize the C5-methyl group. These reactions can enable the introduction of various substituents without the need for pre-functionalization, offering an atom-economical approach to diversification.

Reactions at Nitrogen Heteroatoms (N1, N2, N4)

The pyrazolo[3,4-c]pyridine core contains three nitrogen atoms (N1, N2, and N4), each with a lone pair of electrons, making them susceptible to electrophilic attack.

N-Alkylation and N-Arylation: The N1 and N2 atoms of the pyrazole (B372694) ring, and the N4 atom of the pyridine (B92270) ring, can undergo alkylation or arylation reactions. The regioselectivity of these reactions can often be controlled by the choice of reagents, reaction conditions, and the presence of protecting groups. For instance, in related pyrazolo[3,4-c]pyridine systems, selective N-alkylation has been achieved, demonstrating the ability to functionalize specific nitrogen atoms within the heterocyclic core.

Electrophilic Attacks and Quaternization

The pyrazolo[3,4-c]pyridine ring system is known to undergo electrophilic substitution, with a notable preference for the C3-position rsc.org. However, in the case of this compound, this position is already occupied by an iodine atom. Consequently, electrophilic attack at this position would necessitate an ipso-substitution, a reaction that is plausible but would depend on the nature of the incoming electrophile and the reaction conditions. The electron-donating methyl group at the C5-position is expected to activate the pyridine ring towards electrophilic attack to some extent.

Quaternization, the alkylation of a nitrogen atom in a heterocyclic compound, is a common reaction for pyridine and its derivatives. For the pyrazolo[3,4-c]pyridine system, N-alkylation has been demonstrated. Specifically, studies on 5-halo-1H-pyrazolo[3,4-c]pyridines have shown that these compounds can be selectively alkylated at the N1 or N2 position of the pyrazole ring, depending on the reaction conditions and the protecting groups used researchgate.net. It is therefore highly probable that this compound would undergo similar N-alkylation reactions, for instance with alkyl halides like methyl iodide, to form the corresponding quaternary ammonium salts.

Table 1: N-Alkylation of 5-halo-1H-pyrazolo[3,4-c]pyridines researchgate.net

SubstrateAlkylating AgentBase/ConditionsProduct(s)
5-chloro-1H-pyrazolo[3,4-c]pyridineSEM-ClNaH, THFN1-SEM and N2-SEM protected isomers
5-bromo-1H-pyrazolo[3,4-c]pyridineMeOTf-N1-methyl and N2-methyl quaternary salts

Deprotonation and Anionic Reactivity

The 1H-pyrazolo[3,4-c]pyridine scaffold possesses an acidic N-H proton on the pyrazole ring, which can be removed by a suitable base to generate an anionic species. This anion can then react with various electrophiles.

Furthermore, the reactivity of halogenated pyrazolopyridines allows for metal-halogen exchange reactions to generate organometallic intermediates. A significant study on the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines demonstrated the feasibility of selective metalation researchgate.net. Specifically, treatment of an N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine with a strong base like TMPMgCl·LiCl resulted in regioselective deprotonation at the C7-position of the pyridine ring researchgate.net. The resulting organometallic intermediate could then be trapped with various electrophiles, such as iodine, to introduce a substituent at this position researchgate.net.

This precedent suggests that this compound, after suitable N-protection, could undergo a similar C7-lithiation or magnesiation. The resulting anionic species would be a valuable intermediate for the introduction of a wide range of functional groups at the C7-position.

Additionally, the iodine atom at the C3-position could potentially undergo metal-halogen exchange with organolithium reagents, creating a lithiated species at C3. This would provide an alternative route to functionalization at this position.

Table 2: C7-Functionalization of an N-protected 5-chloro-1H-pyrazolo[3,4-c]pyridine via Metalation researchgate.net

ElectrophileProductYield (%)
I27-iodo derivative68
PhCHO7-(hydroxy(phenyl)methyl) derivative55
(PhS)27-(phenylthio) derivative62

Computational and Theoretical Investigations of 3 Iodo 5 Methyl 1h Pyrazolo 3,4 C Pyridine

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum mechanical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate physicochemical and electronic parameters. nih.gov For pyrazolo-pyrimidine analogs, these calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to promote an electron to an excited state. nih.gov For related pyrazolo[3,4-d]pyrimidine derivatives, a small HOMO-LUMO gap has been calculated, indicating significant charge transfer within the molecule and high chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool, providing a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. For the pyrazolo[3,4-c]pyridine scaffold, the nitrogen atoms are expected to be regions of negative potential, while the N-H proton would be a site of positive potential.

Table 1: Illustrative Frontier Orbital Energies for a Pyrazolopyridine System Note: These are representative values based on studies of similar heterocyclic systems and are for illustrative purposes only. Specific calculations for 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine are required for precise data.

ParameterMethodEnergy (eV)
HOMO Energy DFT/B3LYP-6.5
LUMO Energy DFT/B3LYP-1.8
Energy Gap (ΔE) DFT/B3LYP4.7

Conformational Analysis and Tautomerism Studies

For pyrazolo[3,4-c]pyridines that are unsubstituted on the pyrazole (B372694) nitrogen, two tautomeric forms are possible: the 1H- and 2H-tautomers. researchgate.netcolab.ws Computational and experimental studies on related systems are critical for determining the predominant form, as this has significant implications for its biological activity and chemical reactivity.

Studies using NMR spectroscopy and X-ray crystallography on 7-substituted pyrazolo[3,4-c]pyridines have shown that the N1-H tautomer is the predominant form in solution. colab.ws Similarly, AM1 calculations performed on the parent pyrazolo[3,4-b]pyridine scaffold indicated that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol. nih.gov This preference is generally attributed to the arrangement of pi-electrons and nitrogen lone pairs, which results in a more stable aromatic system in the 1H form. It is therefore highly probable that this compound exists predominantly as the 1H-tautomer.

Conformational analysis, often performed using methods like DFT, investigates the spatial arrangement of atoms and the energy barriers between different conformations. The pyrazolo[3,4-c]pyridine core is an essentially planar bicyclic system. nih.gov The primary conformational flexibility would arise from the rotation of the methyl group at the C5 position. However, the energy barrier for this rotation is expected to be low. The presence of the iodine atom at C3 can induce steric effects and influence intermolecular interactions, such as halogen bonding, which can affect the crystal packing arrangement. nih.govbeilstein-journals.org

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms by modeling transition states, intermediates, and products. neliti.com For this compound, several reaction types are of interest. The iodine atom at the C3 position makes the compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. rsc.org

DFT calculations can model the entire catalytic cycle of these reactions, including oxidative addition, transmetalation, and reductive elimination steps. This allows for the prediction of reaction feasibility, optimization of conditions, and understanding of regioselectivity. For instance, in a Suzuki coupling, DFT could be used to model the interaction of the iodo-substituted pyrazolopyridine with a palladium(0) catalyst to form the oxidative addition complex, a critical step in the reaction pathway.

Furthermore, DFT can be used to study the mechanism of electrophilic substitution on the pyrazolopyridine ring. Calculations of electron density and orbital coefficients can predict which positions are most susceptible to attack. The iodination of the parent 1H-pyrazolo[3,4-b]pyridine, for example, is a known synthetic step, and computational studies can shed light on the intermediates and transition states involved in the reaction with an iodinating agent like iodine in the presence of a base. nih.govneliti.com

Prediction of Structure-Reactivity Relationships

Structure-Reactivity Relationships (SRRs) are fundamental to understanding how a molecule's structure influences its chemical behavior. For this compound, computational models can help predict these relationships.

C3-Iodo Group : The carbon-iodine bond is the most significant feature for reactivity. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, making the C3 position a primary "growth vector" for introducing a wide variety of substituents (aryl, alkyl, amino groups, etc.). rsc.org This is a key principle in building molecular diversity for applications like drug discovery.

C5-Methyl Group : The methyl group at C5 primarily influences the molecule's steric and electronic properties. It can affect solubility and may have subtle effects on the reactivity of the adjacent pyridine (B92270) nitrogen. In a biological context, it can occupy a specific pocket in a protein active site. acs.org

N1 and N2 Positions : The pyrazole nitrogens are key to the molecule's properties. The N1-H can act as a hydrogen bond donor, which is often crucial for binding to biological targets. nih.gov Alkylation or acylation at this position is a common strategy to modulate activity and physicochemical properties. acs.org The N2 atom acts as a hydrogen bond acceptor.

Pyridine Ring : The pyridine part of the scaffold can undergo reactions such as selective metalation, allowing for further functionalization. rsc.org

Table 2: Summary of Predicted Structure-Reactivity Relationships

PositionSubstituentPredicted Role in Reactivity
C3 Iodo (-I)Primary site for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). rsc.org
C5 Methyl (-CH₃)Influences sterics and solubility; potential for protein pocket interaction. acs.org
N1 Hydrogen (-H)Acts as a hydrogen bond donor; site for alkylation/acylation to modulate properties. rsc.orgnih.gov
N2 Lone PairActs as a hydrogen bond acceptor. rsc.org
C7 Hydrogen (-H)Potential site for selective metalation and subsequent functionalization. rsc.org

Molecular Modeling for Scaffold Design and Ligand Engineering Principles

The pyrazolo[3,4-c]pyridine and related pyrazolopyridine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous inhibitors of kinases and other protein targets. acs.orgnih.gov Molecular modeling is a cornerstone of designing new therapeutic agents based on this core structure. nih.govnih.gov

The process begins with the pyrazolo[3,4-c]pyridine scaffold, which serves as a rigid framework to orient substituents in three-dimensional space. The goal of ligand engineering is to strategically modify this scaffold to achieve high affinity and selectivity for a specific biological target. acs.orgnih.gov

Scaffold Hopping and Bioisosteric Replacement : Computational methods can be used to identify the pyrazolo[3,4-c]pyridine core as a suitable replacement (bioisostere) for other known heterocyclic cores in active compounds. nih.gov

Structure-Based Drug Design (SBDD) : If the 3D structure of the target protein is known, molecular docking simulations can be performed. In this process, virtual libraries of pyrazolo[3,4-c]pyridine derivatives are placed into the protein's binding site to predict their binding mode and affinity. This allows chemists to prioritize the synthesis of compounds that are most likely to be active. Docking studies can reveal key interactions, such as the N1-H donating a hydrogen bond to a backbone carbonyl or an aryl group introduced at C3 engaging in π-π stacking with a phenylalanine or tyrosine residue. nih.govnih.gov

Ligand Engineering : Based on docking results, the scaffold can be elaborated. The iodo group at C3 is particularly valuable as it allows for the systematic exploration of chemical space via cross-coupling reactions. rsc.org Different aryl, heteroaryl, or alkyl groups can be introduced to probe specific sub-pockets of the target's active site. Similarly, the N1 position can be substituted to either remove the hydrogen bond donor capability or to introduce new groups that can form additional interactions or improve pharmacokinetic properties. acs.org These computational predictions guide the synthetic chemistry, creating a focused, efficient drug discovery process. nih.gov

Role As a Chemical Scaffold and Building Block in Academic Research

Design and Synthesis of Diversified Compound Libraries based on the Pyrazolo[3,4-c]pyridine Core

The generation of compound libraries from a core scaffold is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space around a hit molecule. The pyrazolo[3,4-c]pyridine framework is well-suited for this approach due to the distinct reactivity of its various positions.

The 1H-pyrazolo[3,4-c]pyridine scaffold offers at least four primary "growth vectors" for chemical modification: the N-1 and N-2 positions of the pyrazole (B372694) ring, and the C-3, C-5, and C-7 positions of the bicyclic system. worktribe.comresearchgate.net Research on analogous 5-halo-1H-pyrazolo[3,4-c]pyridines demonstrates a range of selective functionalization strategies that can be applied to create diverse derivatives. nih.govrsc.org The iodine at the C-3 position of the title compound serves as a key functional group, primarily for palladium-catalyzed cross-coupling reactions, while the other positions can be modified orthogonally.

Key functionalization strategies include:

N-1 and N-2 Positions: Selective alkylation or protection of the pyrazole nitrogens can be achieved by carefully selecting the reaction conditions, such as the base and solvent. worktribe.comresearchgate.net For instance, mesylation can selectively yield the N-1 protected product, while certain organic bases can favor the formation of N-2 isomers. researchgate.net

C-3 Position: The iodine atom at this position makes it a prime site for diversification. Tandem reactions, such as borylation followed by Suzuki-Miyaura cross-coupling, allow for the introduction of a wide array of aryl and heteroaryl groups. nih.govworktribe.com

C-5 Position: In analogues where this position is halogenated, it can be functionalized via palladium-catalyzed reactions like Buchwald-Hartwig amination to introduce various primary, secondary, and aromatic amines. worktribe.comnih.gov

C-7 Position: This position can be selectively functionalized through regioselective metalation using reagents like TMPMgCl·LiCl (a mixed magnesium-lithium TMP base), followed by trapping with electrophiles such as iodine or aldehydes. worktribe.comresearchgate.net The resulting organometallic intermediate can also undergo transmetalation and subsequent Negishi cross-coupling to introduce further diversity. worktribe.comnih.gov

A patent describing the synthesis of 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine itself involves the direct iodination of 5-methyl-1H-pyrazolo[3,4-c]pyridine using iodine and potassium hydroxide (B78521) in DMF. google.com This positions the iodo group for subsequent elaborations.

Table 1: Summary of Multi-vector Functionalization Strategies for the Pyrazolo[3,4-c]pyridine Core worktribe.comresearchgate.netnih.gov
PositionReaction TypeReagents/CatalystsIntroduced Functionality
N-1 / N-2Alkylation / ProtectionVaries (e.g., NaH, MsCl, SEM-Cl)Alkyl groups, Protecting groups
C-3Suzuki-Miyaura CouplingPd Catalyst, Boronic Acids/EstersAryl, Heteroaryl groups
C-5 (on halo-analogues)Buchwald-Hartwig AminationPd₂(dba)₃, rac-BINAP, NaOtBuPrimary, Secondary, Aromatic Amines
C-7Metalation-Electrophile QuenchTMPMgCl·LiCl, then Electrophile (e.g., I₂, Aldehydes)Iodo, Hydroxyalkyl groups
C-7Negishi CouplingTMPMgCl·LiCl, then ZnCl₂, Pd Catalyst, Ar-XAryl groups

The functionalization strategies described above are central to fragment-based drug discovery (FBDD). rsc.org FBDD involves identifying small, low-affinity molecules (fragments) that bind to a biological target and then systematically "growing" or elaborating these fragments to create higher-affinity lead compounds. worktribe.com The pyrazolo[3,4-c]pyridine core is an attractive starting point for FBDD. nih.gov

The process typically follows these steps:

Fragment Screening: A library of fragments, including scaffolds like pyrazolo[3,4-c]pyridines, is screened for binding to a target protein.

Hit Identification: Fragments that bind are identified, often using biophysical techniques like X-ray crystallography or NMR.

Structure-Guided Elaboration: The identified "hit" is then elaborated using the multi-vector functionalization strategies. For example, if a this compound fragment binds to a target, the iodine at C-3 provides a vector for growth into a nearby pocket of the protein via Suzuki coupling. Simultaneously, the N-1 or C-7 positions could be modified to improve properties or pick up additional interactions. worktribe.comresearchgate.net By linking these functionalization sequences, researchers can emulate a hit-to-lead pathway, demonstrating the utility of this scaffold in FBDD. rsc.orgnih.gov

Supramolecular Chemistry Applications

The arrangement of molecules in the solid state, governed by non-covalent interactions, is critical for understanding the physical properties of a compound. While specific crystal structure data for this compound is not publicly available, analysis of the closely related isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridine, provides significant insight into the types of supramolecular interactions this class of compounds can form. nih.gov

In the crystal structure of the isomer 3-iodo-1H-pyrazolo[3,4-b]pyridine, the most prominent interaction is the formation of centrosymmetric dimers through N—H···N hydrogen bonds between the pyrazole moieties of two separate molecules. nih.gov This interaction is a classic and robust synthon in nitrogen-containing heterocycles, effectively pairing molecules together in the crystal lattice. These paired molecules are arranged in a parallel but non-coplanar fashion. nih.gov

Beyond hydrogen bonding, the crystal packing of 3-iodo-1H-pyrazolo[3,4-b]pyridine is further stabilized by a combination of halogen bonding and π-π stacking. nih.gov

Halogen Bonding: A C—I···N halogen bond is observed, where the electropositive region on the iodine atom (the σ-hole) interacts with the lone pair of a pyridine (B92270) nitrogen atom on an adjacent dimer. This interaction links the hydrogen-bonded dimers into zigzag chains that propagate through the crystal. nih.gov

Collectively, these N—H···N hydrogen bonds, C—I···N halogen bonds, and π-π stacking interactions create a stable, three-dimensional supramolecular architecture. nih.gov

Table 2: Crystallographic and Interaction Data for the Isomer 3-Iodo-1H-pyrazolo[3,4-b]pyridine nih.gov
ParameterValue
Chemical FormulaC₆H₄IN₃
Crystal SystemMonoclinic
Interaction TypeDescription
Hydrogen BondingN—H···N interactions forming centrosymmetric dimers
Halogen BondingC—I···N interactions linking dimers into zigzag chains
π-π StackingInteractions with centroid-centroid distances of 3.308 Å and 3.430 Å

While specific studies detailing the use of this compound as a ligand in metal complexes are not widely reported, the scaffold possesses inherent features that make it a strong candidate for such applications. The pyrazolo[3,4-c]pyridine core contains multiple nitrogen atoms with available lone pairs, characteristic of ligands used in coordination chemistry. acs.org Both the pyridine-type nitrogen at position 6 and the pyrazole nitrogens are potential coordination sites. Pyrazole and pyridine derivatives are well-established ligands in the construction of a vast range of coordination complexes with diverse geometries and applications. acs.org Therefore, it is plausible that this compound could act as a monodentate or bridging ligand in the formation of novel metal-organic complexes.

The 1H-pyrazolo[3,4-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. acs.org The presence of both hydrogen bond donors and acceptors, coupled with a specific three-dimensional geometry, allows for favorable binding to enzymes and receptors. The introduction of a methyl group at the 5-position and an iodine atom at the 3-position of this scaffold, as in this compound, provides researchers with a versatile platform for creating diverse molecular architectures.

The true strength of this compound as a building block lies in the reactivity of the carbon-iodine bond. This bond serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups at the 3-position. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

A recent study on the functionalization of related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds highlights the synthetic utility of this class of compounds. rsc.orgresearchgate.netnih.govworktribe.com The research demonstrates that the halogenated position is amenable to various transformations, including the highly efficient Suzuki-Miyaura cross-coupling. This reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents. Furthermore, the Buchwald-Hartwig amination can be employed to install amine functionalities, which are crucial for modulating the pharmacological properties of drug candidates. rsc.orgresearchgate.networktribe.com

The strategic and selective functionalization at different positions of the pyrazolo[3,4-c]pyridine core, a concept known as "vectorial functionalisation," allows for the systematic exploration of the chemical space around the scaffold. rsc.orgresearchgate.networktribe.com This approach is central to fragment-based drug discovery (FBDD), where small, simple molecules are elaborated into more complex and potent drug leads. rsc.orgworktribe.com The ability to modify the scaffold at the N-1 and N-2 positions through alkylation, at C-3 via cross-coupling, at C-5 through amination, and at C-7 via metalation showcases the immense potential of this heterocyclic system in constructing libraries of compounds for biological screening. rsc.orgresearchgate.networktribe.com

The pyrazolopyridine framework, in a broader context, is a core component of numerous compounds with significant biological activities, including their use as kinase inhibitors. nih.gov The ability to precisely tailor the substituents on the this compound scaffold makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics.

Development of Chemical Probes and Tags for Research Methodologies

Chemical probes are essential tools in chemical biology for the study of biological systems. They are small molecules designed to interact with a specific target, such as a protein, and are often equipped with a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) molecule) to allow for visualization or isolation of the target. The versatile chemistry of this compound makes it an excellent starting point for the synthesis of such probes.

The reactive iodine atom is the key to its utility in this context. Through cross-coupling reactions, a variety of tags can be readily attached to the pyrazolopyridine core. For instance, a fluorescent group can be introduced via a Suzuki-Miyaura reaction to create a probe for fluorescence microscopy or high-throughput screening. Similarly, a biotin tag can be installed to enable affinity-based protein profiling and target identification studies.

While direct examples of this compound being used to create chemical probes are not extensively documented in publicly available literature, the development of a fluorescent chemosensor based on a related pyrrolo[3,4-c]pyridine derivative for the detection of iron ions (Fe³⁺/Fe²⁺) in living cells has been reported. acs.org This demonstrates the principle of using this class of heterocycles as the core of a sensing molecule. The photophysical properties of the pyrazolopyridine scaffold can be fine-tuned by the substituents, making it a promising platform for the design of novel fluorescent probes. mdpi.com

The synthesis of such probes would typically involve a multi-step sequence where the this compound is first coupled to a linker, which is then attached to the desired tag. This modular approach allows for the creation of a variety of probes with different specificities and reporter functionalities.

Integration into Advanced Materials Science Scaffolds (e.g., organic electronics, polymers)

The unique electronic and photophysical properties of fused heterocyclic systems like pyrazolopyridines have garnered interest in the field of materials science. These compounds have the potential to be incorporated into advanced materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and specialized polymers. A recent review highlighted the use of pyrazolo[3,4-b]pyridines in the development of organic materials for applications like chemosensors. nih.gov

The integration of this compound into such materials is facilitated by its reactive iodine handle. This allows for the incorporation of the pyrazolopyridine unit into a polymer backbone or as a pendant group through polymerization reactions that are compatible with cross-coupling chemistry. For example, a Stille or Suzuki polymerization could be employed to create polymers containing the pyrazolopyridine moiety, potentially leading to materials with interesting electronic or optical properties.

While specific research detailing the use of this compound in organic electronics or polymers is not yet widespread, the foundational chemistry for its inclusion is well-established. The broader class of pyrazolo[3,4-b]pyridines has been explored for such applications. mdpi.com The ability to synthesize and functionalize these scaffolds opens up avenues for creating novel materials with tailored properties. The inherent dipolar character of the pyrazolopyridine system, arising from the π-excessive pyrazole ring and the π-deficient pyridine ring, can be exploited to design materials with specific charge-transport characteristics. researchgate.net

The development of new organic materials is a rapidly advancing field, and the versatility of building blocks like this compound positions it as a compound of interest for future research in this area.

Advanced Analytical Methodologies for Characterization in Research Settings

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of a compound by observing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution.

¹H NMR: Proton NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl protons, and the N-H proton of the pyrazole (B372694) ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial for confirming the substitution pattern on the pyrazolo[3,4-c]pyridine core. For instance, the ¹H NMR spectrum of the related compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, shows a broad singlet for the N-H proton at 13.18 ppm and distinct doublets of doublets for the pyridine ring protons. biomart.cn

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shift of the carbon atom bearing the iodine (C3) would be significantly affected by the halogen's electronegativity and would appear at a relatively upfield position. The methyl carbon and the various sp²-hybridized carbons of the bicyclic system would also have characteristic chemical shifts.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY would reveal proton-proton couplings within the pyridine ring, while HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A notable feature would be the N-H stretching vibration of the pyrazole ring, typically appearing in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

MS: A low-resolution mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight of this compound (259.05 g/mol ). The fragmentation pattern can also provide structural clues. For the related 3-iodo-1H-pyrazolo[3,4-b]pyridine, the molecular ion peak is observed at m/z 245. biomart.cn

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The pyrazolo[3,4-c]pyridine core is a conjugated aromatic system and would be expected to exhibit characteristic absorption maxima in the UV region, corresponding to π-π* and n-π* electronic transitions.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or by-products and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a compound. A sample of this compound would be injected onto a column, and its elution profile would be monitored. A pure sample should ideally show a single, sharp peak. The retention time is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate). Commercial suppliers often provide HPLC data to certify the purity of their compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the peak observed in the chromatogram, providing a high degree of confidence in both the identity and purity of the compound.

X-ray Crystallography for Solid-State Structural Elucidation

For the analogous compound 3-iodo-1H-pyrazolo[3,4-b]pyridine, X-ray crystallography has revealed that the molecule is nearly planar and forms dimers in the crystal lattice through hydrogen bonding. biomart.cn Similar analyses for this compound would provide invaluable information about its solid-state packing and intermolecular interactions.

Future Directions and Emerging Research Avenues for Pyrazolo 3,4 C Pyridine Chemistry

Exploration of Novel and Unprecedented Synthetic Methodologies

The future of pyrazolo[3,4-c]pyridine chemistry is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic methods. While classical condensation reactions have been the bedrock of their synthesis, researchers are now venturing into uncharted territories. A significant future direction lies in the exploration of novel catalytic systems. For instance, the use of nano-magnetic metal-organic frameworks (MOFs) has shown promise in the synthesis of related pyrazolo[3,4-b]pyridines, suggesting a potential avenue for the clean and efficient synthesis of pyrazolo[3,4-c]pyridines under solvent-free conditions. nih.govresearchgate.net

Furthermore, multicomponent reactions (MCRs) are set to redefine the synthesis of these scaffolds. acs.org MCRs, which allow the formation of multiple bonds in a single pot, offer a highly efficient and atom-economical approach to generating molecular diversity. Future research will likely focus on designing new MCRs that allow for the construction of the pyrazolo[3,4-c]pyridine core with a wide range of substituents, starting from simple and readily available precursors. The use of microwave irradiation in these MCRs can further accelerate reaction times and improve yields. acs.org

Another promising frontier is the development of methods that avoid harsh reagents and high temperatures. A notable example is the cyclization of 3-acylpyridine N-oxide tosylhydrazones, which proceeds at room temperature to yield a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines. nih.gov Adapting such mild strategies for the regioselective synthesis of pyrazolo[3,4-c]pyridines is a key area for future investigation.

Synthetic Strategy Key Features Potential Advantages for Pyrazolo[3,4-c]pyridine Synthesis Representative Reference
Nano-magnetic MOF CatalysisHeterogeneous catalysis, solvent-free conditions, high yields.Green chemistry approach, catalyst recyclability, operational simplicity. nih.gov
Multicomponent Reactions (MCRs)One-pot synthesis, high atom economy, molecular diversity.Rapid access to diverse libraries of substituted pyrazolo[3,4-c]pyridines. acs.org
Room-Temperature CyclizationMild reaction conditions, avoids harsh reagents.Improved functional group tolerance and reduced energy consumption. nih.gov

Discovery of Unexplored Reactivity Patterns and Transformation Pathways

Beyond the synthesis of the core scaffold, the future of pyrazolo[3,4-c]pyridine chemistry will be heavily influenced by the discovery of new reactivity patterns that allow for precise and selective functionalization. The concept of "vectorial functionalisation" is particularly pertinent here. rsc.org This involves the development of methodologies to selectively modify different positions of the pyrazolo[3,4-c]pyridine ring system, which is crucial for fine-tuning the properties of the molecule for specific applications.

For a molecule like 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine , the iodo group at the C3 position serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. rsc.org Future research will likely expand the repertoire of cross-coupling reactions that can be employed at this position. Moreover, the development of late-stage C-H activation and borylation reactions will be a game-changer, enabling the direct introduction of functional groups at various positions of the heterocyclic core without the need for pre-installed handles. rsc.orgrsc.org For instance, selective metalation at the C7 position using reagents like TMPMgCl·LiCl has been demonstrated for this scaffold, opening up new avenues for derivatization. rsc.orgrsc.org

The exploration of tandem reactions, where multiple transformations occur in a single synthetic operation, will also be a key theme. A two-stage sequence combining C-3 borylation/Suzuki-Miyaura cross-coupling with C-7 metalation and electrophilic trapping has been shown to be feasible, demonstrating the potential for creating highly complex and multi-functionalized pyrazolo[3,4-c]pyridines. rsc.orgresearchgate.net

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry is poised to play an increasingly predictive role in the exploration of pyrazolo[3,4-c]pyridine chemistry. The use of computer-aided drug design (CADD) and scaffold hopping strategies has already proven successful in identifying novel pyrazolo[3,4-b]pyridine derivatives as potent kinase inhibitors. nih.gov These approaches can be readily applied to the pyrazolo[3,4-c]pyridine scaffold to design new molecules with desired biological activities.

Future advancements will likely involve the use of more sophisticated computational models, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, to gain a deeper understanding of the interactions between pyrazolo[3,4-c]pyridine derivatives and their biological targets. acs.org These simulations can help in predicting binding affinities, understanding mechanisms of action, and designing molecules with improved pharmacokinetic properties.

Furthermore, computational tools will be invaluable in predicting the reactivity and regioselectivity of new synthetic reactions. Density functional theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights that can guide the development of new synthetic methodologies. This predictive power will accelerate the discovery of novel pyrazolo[3,4-c]pyridine-based compounds.

Integration into Emerging Chemical Technologies (e.g., flow chemistry, photocatalysis, electrochemistry)

The integration of pyrazolo[3,4-c]pyridine chemistry with emerging technologies such as flow chemistry, photocatalysis, and electrochemistry will open up new synthetic possibilities and applications. Flow chemistry, with its advantages of precise control over reaction parameters, enhanced safety, and scalability, is particularly well-suited for the synthesis of heterocyclic compounds. The continuous-flow synthesis of related pyrazole-fused scaffolds has been successfully demonstrated, paving the way for the development of efficient and scalable flow processes for the production of pyrazolo[3,4-c]pyridines and their derivatives.

Visible-light photocatalysis is another rapidly developing field that holds immense promise for pyrazolo[3,4-c]pyridine chemistry. The use of organic photocatalysts to generate reactive radical species under mild, transition-metal-free conditions can enable novel C-H functionalization reactions on the pyridine (B92270) ring. acs.org This technology could be harnessed to introduce a wide range of functional groups onto the pyrazolo[3,4-c]pyridine scaffold with high selectivity.

While specific applications of electrochemistry in pyrazolo[3,4-c]pyridine synthesis are yet to be extensively explored, this technology offers a powerful tool for driving redox reactions in a controlled and sustainable manner. Future research could focus on developing electrochemical methods for the synthesis and functionalization of these heterocycles, potentially leading to new and more environmentally friendly synthetic routes.

Application in New Material Designs and Functional Molecules

The unique photophysical properties of the pyrazolo[3,4-c]pyridine scaffold make it a highly attractive candidate for the development of new functional materials. A significant emerging application is in the field of fluorescent chemosensors. For example, derivatives of the related pyrrolo[3,4-c]pyridine have been shown to act as highly selective "turn-off" fluorescent sensors for Fe³⁺/Fe²⁺ ions, with applications in bioimaging. acs.orglalbabacollege.inresearchgate.net The development of This compound -based probes for the detection of other biologically and environmentally important analytes is a fertile area for future research.

Another exciting frontier is the use of pyrazolo[3,4-c]pyridines and their isomers in organic light-emitting diodes (OLEDs). Pyrazoloquinoline derivatives, which share a similar fused heterocyclic structure, have been investigated as blue light-emitting materials. bohrium.comresearchgate.netacs.org The tunable electronic properties of the pyrazolo[3,4-c]pyridine core, which can be readily modified through substitution, make it a promising platform for designing new and efficient emitters for next-generation displays and lighting.

The potential applications of pyrazolo[3,4-c]pyridines are not limited to these areas. Their structural similarity to purines also suggests their potential use in the development of new agrochemicals and as building blocks for functional polymers and other advanced materials. rsc.org The continued exploration of the rich chemistry of this scaffold will undoubtedly lead to the discovery of new and exciting applications in the years to come.

Emerging Application Key Properties of Pyrazolo[3,4-c]pyridine Scaffold Potential Impact Representative Reference
Fluorescent ChemosensorsTunable photophysical properties, potential for selective binding.Development of new tools for bioimaging and environmental monitoring. acs.orglalbabacollege.in
Organic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield, tunable emission color.Creation of more efficient and stable materials for displays and lighting. bohrium.comresearchgate.net
Functional MaterialsStructural rigidity, potential for self-assembly, tunable electronic properties.Design of new materials for a wide range of applications, including catalysis and electronics. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine, and what reaction parameters are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves halogenation of a pyrazolo[3,4-c]pyridine precursor. For example, 5-halo derivatives can be prepared via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Key parameters include:

  • Catalysts : Trifluoroacetic acid (TFA) is often used as a catalyst in cyclocondensation reactions to form the pyrazole ring .
  • Solvents : Toluene or ethanol under reflux conditions are common for facilitating ring closure .
  • Temperature : Reactions often require reflux (100–120°C) to achieve high yields .
  • Purification : Column chromatography or recrystallization is critical for isolating pure products .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodological Answer :

  • Spectroscopy : 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR are used to confirm substituent positions and chemical environments. For example, the methyl group at position 5 appears as a singlet (~δ 2.5 ppm), while the iodine substituent deshields adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen presence .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., 1H vs. 2H configurations) and confirms regiochemistry .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer :

  • In vitro assays : Test kinase inhibition (e.g., BTK inhibitors for autoimmune diseases) using enzymatic assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines to evaluate anti-proliferative activity .
  • SAR studies : Compare activity of 3-iodo derivatives with other halogenated analogs (e.g., 3-chloro or 3-bromo) to assess iodine’s role .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model transition states and predict regioselectivity in Suzuki or Buchwald-Hartwig couplings .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites. The iodine atom’s polarizability enhances its leaving-group ability in substitution reactions .
  • Example : CAM-B3LYP/PCM models can simulate solvent effects on reaction pathways .

Q. How do tautomeric equilibria and solvent effects influence spectroscopic data interpretation?

  • Methodological Answer :

  • Tautomerism : The 1H/2H-pyrazolo tautomers cause shifts in 1H^{1}\text{H} NMR peaks. DMSO-d6_6 stabilizes the 1H form, while CDCl3_3 may favor the 2H tautomer .
  • Solvent-Dependent IR : Hydrogen bonding in polar solvents (e.g., methanol) red-shifts NH and CO stretching frequencies .
  • Mitigation : Use variable-temperature NMR or deuterium exchange experiments to resolve ambiguities .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values from assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Proteomic Profiling : Identify off-target effects via kinome-wide screening to explain divergent results .
  • Structural Validation : Re-examine crystallographic data to confirm binding modes and rule out polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.